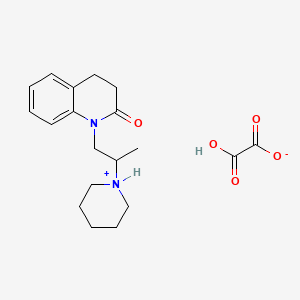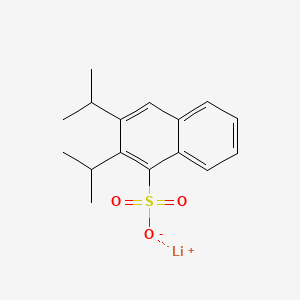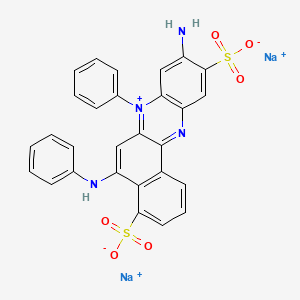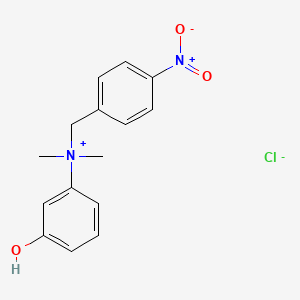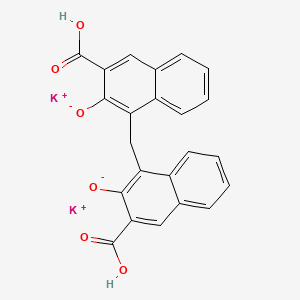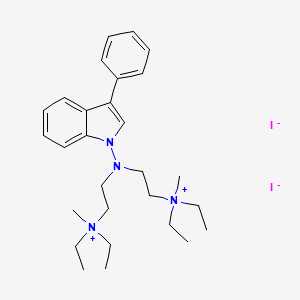
3,4-Dimethoxyphenyl 2-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxyphenyl 2-iodobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two methoxy groups attached to a phenyl ring and an iodine atom attached to a benzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxyphenyl 2-iodobenzoate typically involves the esterification of 3,4-dimethoxyphenol with 2-iodobenzoic acid. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction is carried out under nitrogen atmosphere at room temperature, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient coupling reagents and catalysts can be applied to scale up the production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethoxyphenyl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of a palladium catalyst, such as in Suzuki-Miyaura coupling reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Uses reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted phenyl benzoates.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
3,4-Dimethoxyphenyl 2-iodobenzoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,4-Dimethoxyphenyl 2-iodobenzoate is primarily related to its ability to participate in various chemical reactions. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy groups but different functional groups, used in neurotransmitter studies.
2-Iodosobenzoic Acid: A related compound used as an oxidizing agent and in organic synthesis.
Uniqueness
3,4-Dimethoxyphenyl 2-iodobenzoate is unique due to its combination of methoxy and iodine substituents, which provide distinct reactivity patterns and potential applications in various fields of research. Its ability to undergo diverse chemical transformations makes it a valuable compound for synthetic and medicinal chemistry.
Propriétés
Formule moléculaire |
C15H13IO4 |
|---|---|
Poids moléculaire |
384.16 g/mol |
Nom IUPAC |
(3,4-dimethoxyphenyl) 2-iodobenzoate |
InChI |
InChI=1S/C15H13IO4/c1-18-13-8-7-10(9-14(13)19-2)20-15(17)11-5-3-4-6-12(11)16/h3-9H,1-2H3 |
Clé InChI |
LZMRWVKNBDPIGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



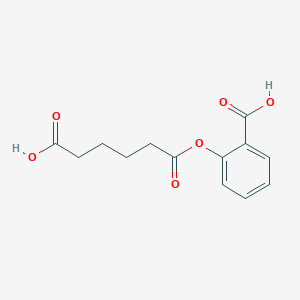
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)


